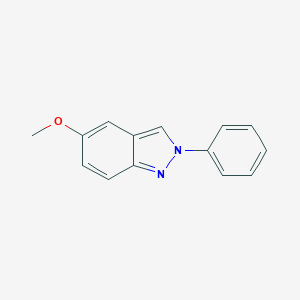

5-Methoxy-2-phenyl-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

120455-03-0 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-methoxy-2-phenylindazole |

InChI |

InChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

CTSQKXPWFOXOMS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |

Synonyms |

5-METHOXY-2-PHENYL-2H-INDAZOLE |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 5 Methoxy 2 Phenyl 2h Indazole Analogs

Functionalization of the Indazole Core at C3-Position

Direct C3-H Functionalization via C-H Activation

Direct C-H activation has emerged as a powerful and efficient strategy for the late-stage functionalization of 2H-indazoles, allowing for the introduction of various substituents at the C3-position. rsc.org This approach avoids the need for pre-functionalized starting materials, making it an atom-economical choice. rsc.org

Recent research has demonstrated several C-H functionalization reactions on the 2H-indazole core:

Cyanomethylation: Under visible light, 2H-indazoles can undergo direct C3-H cyanomethylation. For instance, 5-methoxy-2-phenyl-2H-indazole reacts to form 2-(5-methoxy-2-phenyl-2H-indazol-3-yl)acetonitrile. nih.gov This reaction tolerates a variety of functional groups on both the indazole ring and the N2-phenyl substituent. nih.gov

Phosphorylation: A manganese(III) acetate-mediated reaction allows for the direct C-H phosphorylation of 2H-indazoles with dialkyl phosphites. nih.gov This method provides access to C3-phosphorylated indazoles, which are valuable in medicinal chemistry and material science. nih.gov

Acylation: Visible-light-induced self-catalyzed energy transfer enables the C3-acylation of 2H-indazoles with α-keto acids. This process is notable for proceeding without the need for photosensitizers, metal catalysts, or strong oxidants. nih.govacs.org

Isocyanide Insertion: A palladium-catalyzed C-H functionalization at the C3-position using an isocyanide insertion strategy has been developed. researchgate.net This method leads to the synthesis of diverse heterocyclic systems. researchgate.net

Table 1: Examples of Direct C3-H Functionalization of 2H-Indazole Analogs

| Starting Indazole Derivative | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | 2-Oxo-2-phenylacetic acid, 6W LED (380-385 nm), MeCN, N2, 10 h | (5-Methoxy-2-phenyl-2H-indazol-3-yl)(phenyl)methanone | 48 | nih.gov |

| 5-Methoxy-2-(p-tolyl)-2H-indazole | Diethyl phosphite (B83602), Mn(OAc)3·2H2O, AcOH, 80 °C, 10 h | Diethyl (5-methoxy-2-(p-tolyl)-2H-indazol-3-yl)phosphonate | 86 | nih.gov |

| 5-Methoxy-2-(4-methoxyphenyl)-2H-indazole | Diethyl phosphite, Mn(OAc)3·2H2O, AcOH, 80 °C, 10 h | Diethyl (5-methoxy-2-(4-methoxyphenyl)-2H-indazol-3-yl)phosphonate | 83 | nih.gov |

| 2-Phenyl-2H-indazole | 2-Oxo-2-phenylacetic acid, 6W LED (380-385 nm), MeCN, N2, 10 h | (2-Phenyl-2H-indazol-3-yl)(phenyl)methanone | 43 | acs.org |

| 5-Chloro-2-phenyl-2H-indazole | 2-Oxo-2-phenylacetic acid, 6W LED (380-385 nm), MeCN, N2, 10 h | (5-Chloro-2-phenyl-2H-indazol-3-yl)(phenyl)methanone | 49 | nih.gov |

| 5-Bromo-2-phenyl-2H-indazole | 2-Oxo-2-phenylacetic acid, 6W LED (380-385 nm), MeCN, N2, 10 h | (5-Bromo-2-phenyl-2H-indazol-3-yl)(phenyl)methanone | 46 | nih.gov |

| 5-Fluoro-2-phenyl-2H-indazole | 2-Oxo-2-phenylacetic acid, 6W LED (380-385 nm), MeCN, N2, 10 h | (5-Fluoro-2-phenyl-2H-indazol-3-yl)(phenyl)methanone | 59 | nih.gov |

Halogenation at C3-Position for Further Derivatization

Halogenation of the C3-position serves as a versatile entry point for further structural modifications, primarily through cross-coupling reactions. chim.it Bromination and iodination are the most commonly employed halogenation methods. chim.it

For instance, 2-phenyl-2H-indazole derivatives can be selectively brominated at the C3-position using bromine in acetic acid. mdpi.com This C3-bromo intermediate can then be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide array of substituents. This strategy has been instrumental in the synthesis of novel indigoid derivatives through late-stage diversification. d-nb.info

Substituent Modifications on the Phenyl Ring at N2

Modifying the substituents on the N2-phenyl ring offers another avenue for tuning the properties of this compound analogs. The synthesis of these analogs often involves the reaction of a substituted aniline (B41778) with 2-nitrobenzaldehyde, followed by treatment with a reducing agent like triethyl phosphite. mdpi.com This approach allows for the incorporation of various functional groups onto the phenyl ring.

For example, derivatives with methoxy (B1213986), hydroxyl, and trimethoxyphenyl groups on the N2-phenyl ring have been synthesized. mdpi.com These modifications can influence the molecule's electronic properties and steric profile.

Table 2: Synthesis of N2-Phenyl Substituted 2H-Indazole Analogs

| N2-Phenyl Substituent | Synthetic Method | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxyphenyl | 2-Nitrobenzaldehyde, 3,4,5-trimethoxyaniline, microwave irradiation, then triethyl phosphite | 2-(3,4,5-Trimethoxyphenyl)-2H-indazole | 61 | mdpi.com |

| 3-Hydroxy-4-methoxyphenyl | 2-Nitrobenzaldehyde, 5-amino-2-methoxyphenol, microwave irradiation, then triethyl phosphite | 5-(2H-Indazol-2-yl)-2-methoxyphenol | 33 | mdpi.com |

| Phenyl | o-Toluidine, nitrosobenzene, CuCl, pyridine, toluene, 80 °C, 24 h, O2 | 2-Phenyl-2H-indazole | Not specified | rsc.org |

| 3-Bromophenyl | Not specified | 2-(3-Bromophenyl)-2H-indazole | Not specified | rsc.org |

Introduction of Diverse Functional Groups on the Indazole Nucleus

Beyond the C3-position, the introduction of various functional groups onto the benzene (B151609) portion of the indazole nucleus is a key strategy for creating a diverse library of compounds. nih.gov These functional groups can modulate the physicochemical properties and biological activities of the resulting molecules.

Commonly introduced substituents include:

Halogens (F, Cl, Br): These can be introduced at various positions on the benzene ring and can alter the electronic nature of the molecule and serve as handles for further functionalization. nih.govnih.gov

Alkoxy groups (e.g., -OCH3): The methoxy group at the C5-position is a defining feature of the parent compound and influences its electronic properties. nih.govnih.govnih.govrsc.org

Nitro groups: These strongly electron-withdrawing groups can be introduced and subsequently reduced to amino groups, providing a site for further derivatization. acs.orgnih.gov

Alkenyl groups: Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. acs.orgnih.gov

The strategic placement of these functional groups is essential for developing indazole derivatives with desired characteristics.

In Depth Spectroscopic Analysis for Structural Elucidation of 5 Methoxy 2 Phenyl 2h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 5-Methoxy-2-phenyl-2H-indazole scaffold can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that confirm the presence of the methoxy (B1213986) group, the phenyl substituent, and the substituted indazole core.

The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. rsc.org The proton on the indazole ring at position 3 (H-3) characteristically appears as a singlet in the downfield region, often around δ 8.20 ppm. rsc.org The protons of the N-phenyl group typically appear as a set of multiplets between δ 7.32 and 7.84 ppm. rsc.org The protons on the benzo-fused part of the indazole ring show a specific pattern reflecting the 5-methoxy substitution. For instance, the proton at position 4 (H-4) is influenced by the adjacent nitrogen and appears as a doublet, while the protons at positions 6 and 7 show couplings to each other. A sharp singlet integrating to three protons around δ 3.81 ppm is a clear indicator of the methoxy group's methyl protons. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbon of the methoxy group (O-CH₃) typically resonates around δ 55.3 ppm. rsc.org The carbons of the phenyl ring appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the indazole nitrogen (C1') appearing at approximately δ 140.6 ppm. rsc.org The carbons of the indazole ring itself have distinct chemical shifts, with the C-5 carbon bearing the methoxy group showing a significant downfield shift to around δ 155.6 ppm due to the deshielding effect of the oxygen atom. rsc.org The C-3 carbon, adjacent to two nitrogen atoms, is also found downfield at approximately δ 122.8 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR Data (400 MHz) rsc.org | ¹³C NMR Data (125 MHz) rsc.org | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 8.20 (s, 1H) | H-3 | 155.6 | C-5 |

| 7.84-7.82 (m, 2H) | H-2', H-6' | 146.8 | C-7a |

| 7.69-7.67 (m, 1H) | H-7 | 140.6 | C-1' |

| 7.49-7.45 (m, 2H) | H-3', H-5' | 129.5 | C-3', C-5' |

| 7.35-7.32 (m, 1H) | H-4' | 127.5 | C-4' |

| 7.04-7.01 (m, 1H) | H-6 | 122.8 | C-3 |

| 6.84-6.83 (m, 1H) | H-4 | 122.1 | C-7 |

| 3.81 (s, 3H) | -OCH₃ | 120.5 | C-2', C-6' |

| 119.3 | C-3a | ||

| 119.2 | C-6 | ||

| 96.4 | C-4 | ||

| 55.3 | -OCH₃ |

Advanced NMR Techniques for Regioisomer Discrimination (e.g., NOESY)

During the synthesis of substituted indazoles, the formation of regioisomers is a common challenge. For instance, the reaction to form this compound could potentially yield other isomers such as 7-Methoxy-2-phenyl-2H-indazole. While ¹H and ¹³C NMR can show distinct patterns for each isomer, unambiguous assignment often requires advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netfabad.org.tr

NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å). This is particularly useful for distinguishing between regioisomers where the key difference is the position of a substituent relative to other parts of the molecule. mdpi.com

In the case of this compound, a NOESY experiment would show a correlation between the methoxy group's protons (-OCH₃ at δ ~3.81 ppm) and the H-4 and H-6 protons on the indazole ring. The key interaction would be the NOE between the methoxy protons and the H-4 proton (δ ~6.83 ppm). rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound, providing strong evidence for its identity. mdpi.com For this compound, the molecular formula is C₁₄H₁₂N₂O.

Using a technique like electrospray ionization (ESI), the compound is typically analyzed as its protonated form, [M+H]⁺. The calculated exact mass for the neutral molecule (C₁₄H₁₂N₂O) is 224.09496 Da. researchgate.net The HRMS instrument measures the mass-to-charge ratio (m/z) of the ion to four or more decimal places. The experimentally measured mass for the protonated molecule ([C₁₄H₁₃N₂O]⁺) would be extremely close to the calculated value of 225.1027 Da. royalsocietypublishing.org A finding of an experimental mass such as 225.1039 Da is well within the acceptable error margin (typically <5 ppm), thus confirming the elemental composition and corroborating the structural assignment made by NMR. royalsocietypublishing.org

Table 2: HRMS Data for the Molecular Formula C₁₄H₁₂N₂O

| Ion | Molecular Formula | Calculated Mass (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|

| [M]⁺ | C₁₄H₁₂N₂O | 224.09496 | 224.09487 | researchgate.net |

| [M+H]⁺ | C₁₄H₁₃N₂O⁺ | 225.1027 | 225.1039 | royalsocietypublishing.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. tandfonline.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. ijcrt.orgmdpi.com

The spectrum would be characterized by several key regions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3040 cm⁻¹). ijcrt.org The presence of the methoxy group is confirmed by C-H stretching of the methyl group, usually seen between 2930 and 2810 cm⁻¹, and a strong C-O-C (asymmetric and symmetric) stretching band, with a prominent peak often appearing around 1242 cm⁻¹ for the aryl-alkyl ether linkage. ijcrt.orgmdpi.com

The vibrations of the indazole and phenyl rings dominate the fingerprint region. Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C=N stretching vibration within the indazole ring is also characteristic and can be observed around 1589-1525 cm⁻¹. ijcrt.org Out-of-plane C-H bending vibrations (wagging) for the substituted benzene (B151609) rings appear as strong bands in the 900-690 cm⁻¹ region, and their specific pattern can give clues about the substitution pattern of the aromatic rings. ijcrt.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3040 | Stretching | Aromatic C-H | ijcrt.org |

| ~1589 | Stretching | C=N (Indazole ring) | ijcrt.org |

| ~1527 | Stretching | C=C (Aromatic ring) | ijcrt.org |

| ~1242 | Asymmetric Stretching | Aryl-O-CH₃ | ijcrt.org |

| ~1024 | Stretching | Aryl-O-CH₃ | ijcrt.org |

| ~834 | Out-of-plane Bending | Aromatic C-H | ijcrt.org |

Structure Activity Relationship Sar Studies of 2h Indazole Derivatives, Including 5 Methoxy 2 Phenyl 2h Indazole Analogues

Foundational Principles of SAR in Indazole Medicinal Chemistry

The biological activity of indazole derivatives is intricately linked to their structural features, including the tautomeric form of the indazole ring, the nature and position of substituents on both the bicyclic core and any appended phenyl groups. nih.govtaylorandfrancis.com The 2H-indazole tautomer is a key feature in many biologically active compounds. nih.gov The indazole moiety can act as a bioisostere for other aromatic systems like indole (B1671886) and phenol, often providing improved metabolic stability and pharmacokinetic properties. nih.govpharmablock.com

Key interaction points for indazole derivatives with their biological targets often involve hydrogen bonding via the pyrazole (B372694) nitrogen atoms and hydrophobic interactions facilitated by the benzene (B151609) ring and its substituents. nih.govnih.gov The ability of the indazole core to engage in these interactions makes it a privileged scaffold for the design of enzyme inhibitors, particularly kinase inhibitors. nih.govresearchgate.net

Elucidation of Key Structural Features for Enhanced Biological Activities

The substitution pattern on the N2-phenyl ring of 2-phenyl-2H-indazole derivatives plays a pivotal role in modulating their biological activity. Studies have shown that the presence and nature of substituents on this phenyl ring can significantly impact the potency and selectivity of these compounds.

For instance, in a series of 2,3-diphenyl-2H-indazole derivatives evaluated for antiprotozoal activity, the introduction of a 4-chlorophenyl group at the N2 position resulted in one of the most active compounds against E. histolytica, G. intestinalis, and T. vaginalis. mdpi.com Similarly, a 4-(methoxycarbonyl)phenyl substituent at the same position also conferred high activity. mdpi.com In the context of VEGFR-2 inhibition, the presence of substituents on the N2-phenyl ring is a common feature in potent inhibitors. nih.gov For example, a derivative bearing a 4-nitrophenyl group exhibited significant inhibitory activity. nih.gov

The electronic properties of the substituents are critical. Electron-withdrawing groups on the N2-phenyl moiety can enhance the biological activity of certain indazole derivatives. This is exemplified by the increased potency observed with chloro and nitro substitutions in various studies. nih.govnih.gov

The 5-position of the indazole ring is a particularly important site for substitution. For example, a 5-methoxy group is a common feature in many biologically active indazole derivatives. In a series of indazole analogs of 5-MeO-DMT, substitutions at the 5-position were generally well-tolerated. nih.gov Specifically, a 5-bromo analog demonstrated high agonist potency across serotonin (B10506) 5-HT2 subtypes. nih.gov In another study, a 5-nitro substituent was part of a potent Rho kinase inhibitor. mdpi.com

Halogen atoms, such as chlorine and fluorine, on the benzo-fazed ring have also been shown to be beneficial for activity. For instance, 2-fluoro-3-chloro-substitution and 2,3-dichloro derivatives were found to be superior to unsubstituted phenyl derivatives in a study of SGK1, Tie2, and SRC inhibitors. nih.gov The presence of a fluoro group on the indazole ring was also highlighted for its importance in a potent anti-proliferative compound. rsc.org

Alkyl groups, such as methyl, can also influence activity. The presence of two methyl groups at the 4 and 6 positions of a pyridone ring attached to an indazole was important for inhibiting EZH1 and EZH2 enzymes. mdpi.com

The C3 position of the indazole ring is another key site for modification that significantly impacts the biological efficacy of its derivatives. The introduction of various functional groups at this position has led to the development of potent inhibitors of several enzymes.

For example, the presence of a phenyl group at the C3 position is a common feature in many active compounds. In a study of COX-2 inhibitors, 2,3-diphenyl-2H-indazole derivatives showed notable activity. nih.gov The nature of the substituents on this C3-phenyl ring can further modulate the activity.

Furthermore, the introduction of a carboxamido group at the C3 position has been shown to be a successful strategy for developing selective CRAF inhibitors. nih.govnih.gov Similarly, 3-substituted 1H-indazoles with a carbohydrazide (B1668358) moiety at the C3 position have been identified as potent IDO1 inhibitors. mdpi.com The presence of a spiro[cyclopropane-1,3′-indolin]-2′-one moiety at the C3-position has also led to potent PLK4 inhibitors. nih.gov

Significance of Substitutions on the Benzo-Fused Ring (e.g., Methoxy (B1213986), Nitro, Halogen, Alkyl Groups)

Pharmacological Target Modulation by Indazole Derivatives (In Vitro Studies)

Indazole derivatives have been extensively investigated as inhibitors of a wide range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govresearchgate.net

Tyrosine and Serine/Threonine Kinases: The indazole scaffold is a privileged structure for kinase inhibitors. nih.govresearchgate.net Derivatives have shown inhibitory activity against various tyrosine and serine/threonine kinases. For example, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as single-digit nanomolar inhibitors of Tyrosine Threonine Kinase (TTK) . nih.gov

MAPK1 (ERK2): While direct and extensive data on 5-Methoxy-2-phenyl-2H-indazole and its analogues as MAPK1 inhibitors is not prevalent in the provided context, the broader class of indazole derivatives is known to target various components of the MAPK signaling pathway.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and several indazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.govsemanticscholar.org For instance, indazole-pyrimidine-based derivatives have shown significant inhibitory properties, with some compounds exhibiting IC50 values in the nanomolar range. semanticscholar.org The presence of hydrogen bond-forming groups like amide and sulfonamide on the pyrimidine (B1678525) ring enhanced the activity. semanticscholar.org

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. 1H-indazole has been identified as a novel key pharmacophore for potent IDO1 inhibitory activity. nih.gov Derivatives with substituents at both the 4- and 6-positions of the indazole ring have shown significant IDO1 inhibition, with some compounds exhibiting IC50 values in the low micromolar range. nih.govnih.gov The interaction of the 1H-indazole motif with the heme iron and hydrophobic pockets of the enzyme is crucial for this activity. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Certain 2,3-diphenyl-2H-indazole derivatives have been shown to be effective inhibitors of human COX-2. nih.govresearchgate.net This inhibitory activity is suggested to be beneficial in conditions where inflammation is a key component, such as in certain infections. nih.gov

Rho Kinase (ROCK): Rho-associated coiled-coil kinases (ROCKs) are involved in various cellular functions, and their inhibition is a therapeutic strategy for several diseases. nih.govgoogle.com N-substituted prolinamido indazole derivatives have been reported as potent ROCK inhibitors. nih.gov The stereochemistry and the nature of the substituent on the benzyl (B1604629) group were found to be critical for activity. nih.gov

**(3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. nih.govnih.gov One such compound, CFI-400945, was identified as a clinical candidate for cancer therapy. nih.gov

Pim Kinases: While specific data on this compound analogues as Pim kinase inhibitors is limited in the provided context, the broad activity of indazoles against various kinases suggests this as a potential area for further investigation.

Receptor Antagonism and Activation (e.g., Glucagon (B607659) Receptor, Glucokinase)

The indazole nucleus has proven to be a valuable scaffold for developing glucagon receptor (GCGR) antagonists, which are investigated for the treatment of type 2 diabetes mellitus. researchgate.netresearchgate.net Dysregulation of the hormone glucagon contributes to hyperglycemia in diabetic patients, making the inhibition of its receptor an attractive therapeutic strategy. researchgate.net

Researchers have discovered novel and potent series of indazole-based GCGR antagonists by modifying existing lead compounds, such as the pyrazole-based MK-0893. nih.gov Structure-activity relationship (SAR) studies have been central to optimizing the potency and pharmacokinetic profiles of these derivatives.

Key findings from SAR studies include:

Core Structure: Indazole and indole cores have been successfully used as scaffolds for potent GCGR antagonists. researchgate.netnih.gov

Substitution at C3 and C6: SAR explorations have focused on the C3 and C6 positions of the indazole ring. Studies revealed that aryl groups at these positions play a crucial role in the antagonist activity. nih.govmdpi.com

Substitution at N-1: The benzylic position on the N-1 nitrogen of the indazole core has also been a key site for modification to improve potency. nih.gov

Through this targeted optimization, several potent GCGR antagonists with excellent in vitro profiles and favorable pharmacokinetics in rats have been identified. researchgate.netnih.gov For instance, one indazole derivative, compound 16d , was found to be orally active, effectively blunting glucagon-induced glucose excursion in a humanized GCGR mouse model. nih.gov Another indazole-based compound, 158 , also demonstrated the ability to significantly lower acute glucose levels in diabetic ob/ob mice. mdpi.com These findings underscore the potential of 2H-indazole derivatives as orally active agents for managing hyperglycemia. nih.govmdpi.com

Diverse Biological Efficacies of Indazole Derivatives in Preclinical Research

The indazole scaffold is present in several FDA-approved drugs and is recognized for its broad spectrum of biological activities in preclinical models. pnrjournal.comnih.govnih.gov

Anti-Oncogenic and Anti-Proliferative Potential

Indazole derivatives have demonstrated significant potential as anti-cancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines. mdpi.comnih.gov The anti-proliferative mechanisms are varied, including the induction of apoptosis, inhibition of key cellular proteins like tubulin, and targeting of receptor tyrosine kinases. nih.govnih.govresearchgate.net

For example, compound 2f showed potent growth-inhibitory effects with IC₅₀ values in the sub-micromolar to low micromolar range against various cancer cells. nih.gov Its mechanism involves the induction of apoptosis, evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, compound 2f was shown to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells. nih.gov

Hybrid molecules incorporating the 2,3-diphenyl-2H-indazole structure have also been developed. nih.gov One such hybrid, compound 5 , displayed cytotoxic activity superior to the conventional chemotherapy drug cisplatin (B142131) against HeLa (cervical cancer) and SK-LU-1 (lung cancer) cell lines, with tubulin being identified as its likely molecular target. nih.gov

Other studies have identified 2H-indazole derivatives that act as antagonists for receptors involved in cancer progression. A 2H-indazole-3-carboxamide derivative, compound 14 , was identified as a potent and selective antagonist of the prostanoid EP4 receptor. nih.gov Oral administration of this compound significantly inhibited tumor growth in a colon cancer model by enhancing CD8+ T cell-mediated antitumor immunity. nih.gov

| Compound | Cancer Cell Line(s) | Activity (IC₅₀) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 (Breast), various others | 0.23-1.15 µM | Induction of apoptosis (caspase-3/Bax/Bcl-2 pathway), increased ROS | nih.gov |

| Compound 5 (Indazole-Combretastatin Hybrid) | HeLa, SK-LU-1, K562 | 0.16 µM (HeLa), 6.63 µM (SK-LU-1) | Tubulin inhibition | nih.gov |

| Compounds 6f, 6i, 6j, 6s | 4 human cancer cell lines | 0.77-1.05 µM (GI₅₀) | Multi-targeted inhibition of EGFR, CDK2, and c-Met; apoptosis induction | researchgate.net |

| Compound 14 (EP4 Antagonist) | Syngeneic colon cancer model | Inhibited tumor growth | EP4 receptor antagonism, enhancing anti-tumor immunity | nih.gov |

| Compound 93 (Pyrrolopyridin-yl-indazole) | HL60, HCT116 | 8.3 nM (HL60), 1.3 nM (HCT116) | Anti-proliferative | mdpi.com |

Anti-Infective Properties (Antimicrobial, Antifungal, Antiprotozoal)

Derivatives of 2H-indazole have been investigated for their efficacy against a variety of pathogens, including protozoa, fungi, and bacteria. mdpi.comnih.gov

Significant antiprotozoal activity has been observed in a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives. mdpi.com These compounds were tested against intestinal and vaginal protozoan pathogens and, in many cases, demonstrated greater potency than the standard drug metronidazole (B1676534). pnrjournal.commdpi.com For example, one 2,3-diphenyl-2H-indazole derivative (compound 18 ) was found to be 12.8 times more active than metronidazole against Giardia intestinalis. mdpi.com The majority of these compounds were found to be selective antiprotozoal agents with low cytotoxicity against human cells. nih.gov

In the realm of antifungal research, certain indazole derivatives have shown promise. mdpi.com Studies focusing on molecular simplification found that 2,3-diphenyl-2H-indazoles and simpler 2-phenyl-2H-indazoles possess in vitro activity against Candida albicans and Candida glabrata. nih.govmdpi.com Further optimization led to a series of 3-phenyl-1H-indazole carboxamides, with compound 10g (containing an N,N-diethylcarboxamide substituent) emerging as the most active against both miconazole-susceptible and resistant C. glabrata strains. mdpi.com

While generally less active against bacteria, some indazole derivatives have shown antibacterial effects. benthamdirect.comresearchgate.net

| Compound Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 2,3-Diphenyl-2H-indazole derivatives (e.g., Compound 18) | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Potent antiprotozoal activity, often exceeding metronidazole. Compound 18 was 12.8x more active than metronidazole against G. intestinalis. | mdpi.comnih.gov |

| 2,3-Diphenyl-2H-indazole derivatives (e.g., Compounds 18, 23) | Candida albicans, Candida glabrata | Inhibited in vitro growth of Candida species. | mdpi.comnih.govmdpi.com |

| 3-Phenyl-1H-indazole carboxamide (Compound 10g) | C. albicans, C. glabrata (including miconazole-resistant strains) | Most active in its series, demonstrating broad anticandidal activity. | mdpi.com |

Anti-Inflammatory Effects

The indazole scaffold is a component of compounds known to possess anti-inflammatory properties. nih.gov Research has specifically identified certain 2H-indazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. mdpi.comnih.gov

In a study evaluating dual-action antimicrobial and anti-inflammatory agents, several 2,3-diphenyl-2H-indazole derivatives (compounds 18, 21, 23, and 26 ) demonstrated in vitro inhibitory activity against human COX-2. mdpi.comnih.gov Molecular docking simulations for these compounds suggested a binding mode within the COX-2 active site that is similar to that of the selective COX-2 inhibitor, rofecoxib. mdpi.comnih.gov This dual activity is particularly interesting, as COX-2 inhibition has been suggested to be beneficial in certain infections, such as those caused by E. histolytica. nih.gov Other research into 4,5-dihydro-2H-indazoles also identified derivatives with significant anti-inflammatory profiles and moderate to powerful selectivity for the COX-2 enzyme. nih.gov

Other Noteworthy Biological Activities (e.g., Antioxidant, Anti-HIV)

Beyond the activities already described, the indazole scaffold has been associated with other important biological effects in preclinical studies.

Antioxidant Activity: Several studies have reported the antioxidant potential of indazole derivatives. researchgate.net In one study, a series of newly synthesized indazole compounds were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with some compounds showing notable activity with IC₅₀ values in the range of 0.094 to 0.496 µmol/ml. researchgate.net Another study on related pyrazole compounds also identified derivatives with moderate antioxidant capabilities. tandfonline.com Additionally, some indazoles have been found to inhibit human serum paraoxonase 1, an enzyme with antioxidant properties. taylorandfrancis.com

Anti-HIV Activity: The potential for indazole derivatives to act as anti-HIV agents is frequently cited in reviews of the scaffold's biological activities. nih.govmdpi.comtaylorandfrancis.com This suggests that the indazole nucleus is considered a relevant starting point for the design of novel antiviral compounds, although specific preclinical data on this compound itself in this context is not detailed in the provided sources. researchgate.net

Computational and Theoretical Approaches in the Research of 5 Methoxy 2 Phenyl 2h Indazole

In Silico Drug Design and Screening Methodologies

In silico methods, which encompass a range of computational techniques, are pivotal in modern drug discovery. They accelerate the identification of promising lead compounds by simulating interactions at a molecular level, thereby reducing the time and cost associated with extensive laboratory screening. These methodologies are particularly useful for exploring the potential of scaffolds like 2H-indazole. nih.govpnrjournal.com The design of 2H-indazole derivatives often involves strategies like molecular hybridization, combining the indazole core with other systems known for specific biological activities. nih.govresearchgate.net

Molecular docking is a key in silico technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method helps in understanding the binding mode and affinity of a compound within the active site of a protein. For the 2H-indazole class of compounds, molecular docking has been extensively used to rationalize experimental findings and to predict potential biological targets. nih.govmdpi.com

Docking studies on 2,3-diphenyl-2H-indazole derivatives, which are structurally related to 5-Methoxy-2-phenyl-2H-indazole, have been performed to evaluate their potential as anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com These studies suggested that 2,3-diphenyl-2H-indazole derivatives can adopt a binding mode similar to that of known COX-2 inhibitors like celecoxib (B62257) and rofecoxib. nih.govmdpi.com The calculations often reveal crucial interactions, such as the positioning of the core scaffold over the heme porphyrin rings in enzymes like myeloperoxidase (MPO) or specific hydrogen bonds and hydrophobic interactions within the active site of COX-2. nih.govnih.gov The docking scores, which estimate the binding affinity, have shown that substitutions on the indazole ring system significantly influence the interaction with the target protein. mdpi.com For instance, better docking scores were observed for 2,3-diphenyl-2H-indazole derivatives compared to their 2-phenyl-2H-indazole counterparts against human COX-2. nih.govmdpi.com

| Compound Type | Target Protein | Key Interactions/Findings | Reference |

|---|---|---|---|

| 2,3-Diphenyl-2H-indazole Derivatives | Cyclooxygenase-2 (COX-2) | Predicted binding mode similar to celecoxib; better docking scores than 2H-indazole derivatives. | nih.govmdpi.com |

| 2H-Indazole Analogs | Myeloperoxidase (MPO) | Aromatic core stacks over heme pyrrole (B145914) rings; N2-position side chain extends toward a hydrophobic pocket. | nih.gov |

| Substituted Indazole Derivatives | Aromatase (PDB: 3EQM) | Interactions with active site residues Arg115 and Met374 are common. | derpharmachemica.com |

| 3-Carboxamide Indazole Derivatives | Renal Cancer-related Protein (PDB: 6FEW) | Specific derivatives showed high binding energies, indicating potential efficacy. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR models are generally categorized into two main types: 2D-QSAR and 3D-QSAR.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight), topological indices (which describe molecular branching and shape), and electronic properties. For instance, a QSAR study on the antimicrobial activity of hexahydro-2H-indazole derivatives identified the importance of topological parameters in defining their biological function. researchgate.net

3D-QSAR models, in contrast, use descriptors that depend on the three-dimensional conformation of the molecules. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), calculate steric and electrostatic fields around a set of aligned molecules. These fields are then correlated with biological activity to generate a predictive 3D map, highlighting regions where modifications to the molecular structure could enhance or diminish activity.

For a compound like this compound, a QSAR study would typically involve synthesizing a series of analogs with variations at different positions (e.g., modifying the methoxy (B1213986) group or substituting the phenyl ring). The biological activity of these compounds would be measured, and a QSAR model would be developed to correlate this activity with calculated descriptors. Such models have been developed for various indazole derivatives to predict their potential as antiprotozoal agents or enzyme inhibitors. uchile.cl

| Descriptor Category | Examples | Information Provided |

|---|---|---|

| Topological | Connectivity indices (e.g., Chi indices), Wiener index | Describes molecular size, shape, and degree of branching. researchgate.net |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule. uchile.cl |

| Steric (3D) | Molecular volume, Surface area, CoMFA/CoMSIA fields | Describes the three-dimensional shape and bulk of the molecule. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, affecting membrane permeability. |

Advanced Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. jmaterenvironsci.com DFT calculations have been widely applied to the indazole scaffold to understand reaction mechanisms, predict physicochemical properties, and rationalize experimental observations. jmaterenvironsci.comresearchgate.netdergipark.org.tr For the synthesis of this compound, DFT calculations have been used to investigate the reaction path and potential energy surface, providing insights into the formation mechanism. nih.gov

DFT calculations provide access to a wealth of information about a molecule's electronic properties through various analyses.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (ELUMO) relates to its ability to accept electrons (electrophilicity). rsc.org The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. tandfonline.com For indazole derivatives, these parameters have been calculated to correlate with properties like corrosion inhibition and biological activity. jmaterenvironsci.comdergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. bohrium.com Red areas on an MEP map indicate negative potential (prone to electrophilic attack), while blue areas indicate positive potential (prone to nucleophilic attack).

Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps in understanding charge transfer interactions, hyperconjugation, and the nature of chemical bonds.

These descriptors, when calculated for this compound, provide a comprehensive understanding of its stability, reactivity, and potential interaction sites.

| Parameter | Formula | Significance | Reference |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability; related to ionization potential. | jmaterenvironsci.com |

| LUMO Energy (ELUMO) | - | Electron-accepting ability; related to electron affinity. | jmaterenvironsci.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. | tandfonline.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. | dergipark.org.tr |

| Chemical Softness (σ) | 1 / η | Reciprocal of hardness; soft molecules are more reactive. | dergipark.org.tr |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. | dergipark.org.tr |

The three-dimensional structure and flexibility of a molecule are critical to its function. DFT calculations are used to explore the conformational landscape by optimizing the molecule's geometry to find its most stable energetic state. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. For example, in a related indazole derivative, DFT calculations combined with X-ray crystallography revealed that a substituent group adopted a staggered conformation to minimize steric hindrance with the indazole ring. vulcanchem.com

For this compound, conformational analysis would involve rotating the phenyl group at the N2 position and the methoxy group at the C5 position to identify the global energy minimum conformation. Furthermore, DFT can be used to perform frequency analysis, which confirms that an optimized structure is a true minimum on the potential energy surface and provides information about its vibrational modes. tandfonline.com This data is essential for understanding the molecule's intramolecular dynamics and how its shape might adapt upon binding to a biological target. The synthesis of 3-alkenyl-2H-indazoles has been studied using DFT, which suggested that a 1,2-hydride shift is the rate-determining step in the reaction mechanism. acs.orgnih.gov

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP, NBO)

Mechanistic Elucidation through Computational Simulations

Computational and theoretical approaches, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involved in the synthesis of 2H-indazoles, including derivatives like this compound. These simulations provide a molecular-level understanding of reaction pathways, transition states, and the roles of catalysts, which is often difficult to obtain through experimental means alone.

Researchers have employed computational simulations to investigate various synthetic routes to the 2H-indazole scaffold. One prominent area of study is the copper-catalyzed synthesis from aryl azides. DFT calculations were performed to understand the N-N bond formation mechanism. rsc.orgnih.gov These studies explored different modes of azide (B81097) group activation, concluding that a Cu(μ-I)₂Cu(TMEDA) dimer activates the azide by coordinating to both the nitrogen atom of a phenyl imine and the internal nitrogen atom of the azide group. rsc.orgnih.gov

Another significant synthesis method for which computational studies have provided clarity is the [3 + 2] dipolar cycloaddition of sydnones with arynes, a reaction that has been used to produce this compound. nih.gov To gain deeper insight into this transformation, Density Functional Theory and ab initio calculations were utilized. nih.gov These theoretical investigations helped to map the potential energy surface of the reaction, providing a quantitative understanding of the reaction path. nih.gov

Table 1: Computational Methods Used in the Study of [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis nih.gov

| Parameter | Specification |

| Software | Gaussian 09 |

| Geometry Optimization | B3LYP functional with 6-31G(d) basis set |

| Energy Calculation | MP2/6-311+G(d,p) level based on optimized geometries |

| Corrections | Zero-point energy corrections |

Computational analyses have also been crucial in understanding the mechanisms of other metal-mediated cyclizations. For instance, in the synthesis of 2H-indazoles from alkynyl triazenes, computational studies supported the hypothesis that different transition metals promote distinct cyclization pathways. The analysis suggested a Lewis acid role for Copper(II) salts in promoting an oxidative cyclization to form the 2H-indazole ring, whereas Silver(I) salts act as a π-acid to facilitate a different pathway leading to indoles. pkusz.edu.cn

Similarly, DFT calculations have been applied to the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes, which yields 3-alkenyl-2H-indazoles. acs.org These simulations suggested that the copper catalyst coordinates with both the alkyne and a nitrogen atom of the azo group. acs.org This coordination facilitates the cyclization process, and the calculations identified the subsequent 1,2-hydride shift as the rate-determining step of the reaction. acs.org Control experiments from this study supported an ionic mechanism, which aligns with the computational findings. acs.org

Table 2: Key Mechanistic Insights from Computational Studies on 2H-Indazole Synthesis

| Synthetic Method | Computational Method | Key Mechanistic Finding | Reference |

| Copper-catalyzed synthesis from aryl azide | DFT | Azide group activation via a bimetallic copper dimer complex. | rsc.orgnih.gov |

| [3+2] Dipolar cycloaddition of sydnones and arynes | DFT and ab initio | Elucidation of the potential energy surface for the cycloaddition pathway. | nih.gov |

| Transition metal-mediated triazene (B1217601) alkyne cyclization | Computational Analysis | Cu(II) acts as a Lewis acid to promote 2H-indazole formation. | pkusz.edu.cn |

| Copper-catalyzed hydroamination of 2-alkynylazobenzenes | DFT | Identification of the 1,2-hydride shift as the rate-determining step. | acs.org |

| Iodine-mediated synthesis from ortho-alkylazobenzenes | DFT | Revelation of a radical chain mechanism involving iodine-assisted hydrogen transfer. | mdpi.com |

Furthermore, computational studies have been used to understand factors controlling regioselectivity in indazole chemistry. DFT calculations, including Natural Bond Orbital (NBO) analyses to determine partial charges and Fukui indices, have helped explain why certain reaction conditions favor the formation of N2-substituted products like 2H-indazoles over their N1-substituted counterparts. beilstein-journals.org These studies suggest that non-covalent interactions can be the driving force for the formation of the 2H-indazole isomer. beilstein-journals.org

Future Research Directions and Perspectives for 5 Methoxy 2 Phenyl 2h Indazole and Its Derivatives

Innovations in Synthetic Strategies for Complex Architectures

The development of novel and efficient synthetic methodologies is paramount for generating structurally diverse libraries of indazole derivatives. Future efforts will likely move beyond traditional methods to embrace more advanced and sustainable strategies, enabling the construction of complex, multi-functionalized molecules that can probe intricate biological space.

Key areas of innovation include:

C-H Bond Functionalization: Direct C-H activation and functionalization have emerged as powerful tools for modifying the indazole core and its appended phenyl rings. mdpi.com Rhodium(III)-catalyzed C-H functionalization of azobenzenes with various partners like acrylates or aldehydes provides an efficient route to 2H-indazoles. mdpi.com Future work could expand the scope of these reactions to introduce a wider array of functional groups at previously inaccessible positions, creating novel chemical entities.

Photocatalysis and Light-Driven Reactions: Visible-light-promoted reactions offer a green and mild approach to synthesis. acs.orgnih.gov Recent studies have demonstrated the use of visible light for the decarboxylative coupling of 2H-indazoles with α-keto acids, yielding 3-acylated indazoles without the need for external photocatalysts or oxidants. acs.org Another approach uses a photocatalyst for the direct C3-H cyanomethylation of 2H-indazoles. nih.gov Expanding the repertoire of photo-redox catalyzed reactions will enable the synthesis of increasingly complex indazole derivatives under environmentally benign conditions.

Multi-Component and One-Pot Reactions: One-pot, multi-component reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and save time. organic-chemistry.orgmdpi.com The copper(I)-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is a notable example for synthesizing 2H-indazoles. organic-chemistry.org Future strategies will likely focus on developing novel multi-component reactions that allow for the convergent assembly of highly decorated 5-methoxy-2-phenyl-2H-indazole analogs from simple, readily available starting materials.

Flow Chemistry and Automated Synthesis: The integration of flow chemistry and automated synthesis platforms can accelerate the production and purification of indazole libraries. These technologies allow for precise control over reaction parameters, improved safety for hazardous reactions, and rapid generation of analogs for screening, thereby streamlining the drug discovery pipeline.

Advanced SAR Studies to Identify Novel Pharmacophores

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. For the this compound scaffold, future research will employ more sophisticated techniques to move beyond traditional SAR and identify novel pharmacophores with enhanced potency and selectivity.

Fragment-Led and Structure-Guided Design: Fragment-based drug discovery (FBDD) is a powerful approach for identifying small, low-affinity fragments that can be grown or linked to create potent leads. This has been successfully applied to discover 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Future work will increasingly use high-resolution crystal structures of target proteins complexed with indazole fragments to guide the design of next-generation inhibitors with optimized interactions.

Bioisosteric Replacement and Scaffold Hopping: While the indazole ring is itself a valuable bioisostere of the indole (B1671886) nucleus, further exploration of bioisosteric replacements within the this compound template is warranted. nih.gov Replacing the phenyl ring or the methoxy (B1213986) group with other isosteres could modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. Computational scaffold hopping algorithms can be used to identify novel core structures that mimic the pharmacophoric features of active indazoles but possess entirely different chemical skeletons.

Deepening SAR for Specific Targets: Detailed SAR studies for specific targets continue to yield crucial insights. For example, in the development of CC-chemokine receptor 4 (CCR4) antagonists, studies revealed that methoxy- or hydroxyl- groups at the C4 position and small groups at the C6 position of the indazole were preferred for potency. acs.org Similarly, for antiprotozoal activity, electron-withdrawing substituents on the 2-phenyl ring were found to be favorable. nih.govresearchgate.net Future studies will focus on generating such detailed SAR for emerging targets to precisely define the key molecular features required for activity.

Integrated Computational and Experimental Platforms for Drug Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery. longdom.orgfrontiersin.org For this compound derivatives, this integrated approach is crucial for rational design and optimization.

Molecular Modeling and Docking: In silico tools like molecular docking are routinely used to predict the binding modes and affinities of indazole derivatives within the active sites of target proteins. biotech-asia.orginnovareacademics.in These studies guide the design of new analogs by prioritizing compounds with the most favorable predicted interactions. For instance, docking studies have been used to design novel indazole scaffolds as potent inhibitors of VEGFR-2, a key target in angiogenesis. biotech-asia.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of binding poses identified through docking and revealing key interactions over time. longdom.orginnovareacademics.in The integration of docking with MD simulations and subsequent binding free energy calculations (e.g., MM/GBSA) offers a more accurate prediction of binding affinity and molecular recognition, aiding in the rational design of potent candidates. innovareacademics.intandfonline.com

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models help to correlate structural features with biological activity, while computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts the pharmacokinetic and safety properties of designed compounds. longdom.org These predictive models are essential for filtering large virtual libraries and prioritizing candidates for synthesis, ensuring that resources are focused on compounds with a higher probability of success. biotech-asia.orgresearchgate.net The future will see an increased reliance on machine learning and AI-driven platforms to build more accurate predictive models, creating a rapid feedback loop between design, prediction, synthesis, and testing.

Exploration of Emerging Biological Targets

While indazole derivatives have been extensively studied for established targets like protein kinases, a significant future direction lies in exploring their potential against novel and emerging biological targets. tandfonline.com This expansion of the therapeutic landscape could lead to first-in-class medicines for a variety of diseases.

Allosteric Modulation: Targeting allosteric sites—sites on a protein distinct from the primary active site—can offer greater selectivity and a lower risk of off-target effects. Indazole arylsulfonamides have been successfully developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), a target for inflammatory diseases. acs.org Future research should focus on discovering allosteric modulators for other challenging targets, such as G-protein coupled receptors (GPCRs) and enzymes.

Epigenetic Targets and Protein-Protein Interactions: The indazole scaffold is well-suited for targeting the shallow binding pockets often found in epigenetic proteins and at the interface of protein-protein interactions (PPIs). For example, indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. mdpi.comnih.gov

Novel Kinase and Enzyme Inhibitors: Beyond well-explored kinases like VEGFR, new indazole derivatives are being evaluated against other important signaling proteins. Targets such as Rho kinase (ROCK), Mitogen-activated protein kinase 1 (MAPK1), and Anaplastic lymphoma kinase (ALK) represent promising avenues for cancer and other diseases. mdpi.commdpi.com

Infectious Diseases: The utility of indazole derivatives extends to infectious diseases. Recent studies have highlighted the potent activity of 2-phenyl-2H-indazole derivatives against protozoan parasites like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, often showing greater potency than existing drugs. nih.govnih.gov This opens a promising research avenue for developing new antiparasitic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-phenyl-2H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : A Friedel-Crafts acylation using acid chlorides (e.g., SOCl₂) followed by indazole ring closure with hydrazine hydrate in DMF is a standard approach . Yield optimization requires precise control of temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios. For example, excess hydrazine hydrate ensures complete substitution of chlorine intermediates. Solvent polarity (e.g., DMF vs. iPrOH) also impacts reaction kinetics and purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for indazole rings) .

- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methoxy singlet (δ ~3.8 ppm) .

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (tolerance ≤0.4%) to rule out impurities .

Q. What safety protocols are critical during the handling of intermediates in this compound synthesis?

- Methodological Answer : Hydrazine hydrate (N₂H₄·H₂O) and Raney nickel (NiRe) require inert atmospheres (N₂/Ar) to prevent explosive side reactions. Use fume hoods for SOCl₂ due to toxic HCl emissions. Safety data sheets (SDS) for analogs emphasize immediate rinsing with water upon exposure and poison center consultation if ingested .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL allows precise determination of bond angles, torsion angles, and packing motifs. For example, the dihedral angle between the indazole core and phenyl substituent can reveal steric strain. Refinement against high-resolution data (e.g., <1.0 Å) minimizes errors in electron density maps .

Q. What strategies mitigate contradictory bioactivity data in analogs of this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:

- Reproducibility Checks : Replicate assays across independent labs.

- HPLC-Purity Thresholds : Enforce >98% purity for biological testing .

- Docking Studies : Compare binding poses (e.g., AutoDock Vina) to identify SAR trends, such as methoxy positioning affecting target affinity .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Systematic substitution at key positions:

- Phenyl Ring Modifications : Fluorine or methoxy groups at para positions improve metabolic stability (logP reduction) .

- Indazole Core Alterations : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 5 modulates π-π stacking interactions .

- In Silico Screening : Use molecular dynamics (MD) to predict off-target effects and ADMET properties .

Q. What experimental and computational methods validate the tautomeric equilibrium of this compound in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.